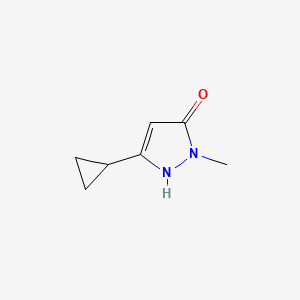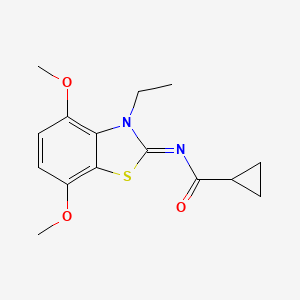![molecular formula C21H20N2O4S B2602819 2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 379250-00-7](/img/structure/B2602819.png)
2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains an acetamide group (CONH2), a phenylthiophene group (a five-membered ring containing sulfur), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The acetamide group would likely be connected to the phenylthiophene group, with the dimethoxyphenyl group attached to the acetamide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of these groups. The acetamide group could potentially undergo reactions involving the carbonyl group or the nitrogen atom. The phenylthiophene group might participate in electrophilic aromatic substitution reactions, and the methoxy groups on the dimethoxyphenyl group could potentially be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Biological Effects of Acetamide Derivatives
This review discusses the biological effects of acetamide and its derivatives, highlighting the commercial importance and the biological responses to these chemicals. It covers the updated toxicological information since 1986, including environmental toxicology data not reviewed previously. Although not directly related to the specific chemical of interest, understanding the biological effects of acetamide derivatives could provide insights into potential research applications for structurally similar compounds (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
This review emphasizes the antituberculosis activity of organotin complexes, which could offer a structural diversity for the organotin moiety in pharmaceutical applications. Organotin compounds' antituberculosis activity is influenced by the ligand environment and the structure, highlighting the importance of exploring diverse chemical structures for therapeutic uses, which may include compounds similar to 2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Profile Improvements through Stereochemistry
The pharmacological profile of phenylpiracetam and its methyl derivative has been improved through stereochemistry, indicating the significance of molecular configuration in enhancing biological activity. This suggests that modifications in the stereochemistry of compounds like this compound could potentially enhance their pharmacological applications (Veinberg et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-16-9-8-13(10-17(16)27-2)11-19(24)23-21-15(20(22)25)12-18(28-21)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOEIGJHUOJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)


![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)


![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
